![molecular formula C17H17NO5S B2781448 methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327173-71-6](/img/structure/B2781448.png)

methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

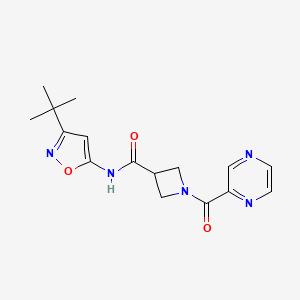

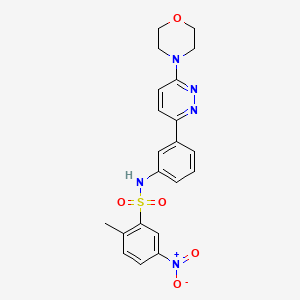

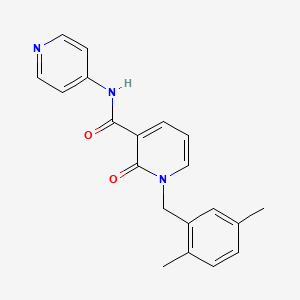

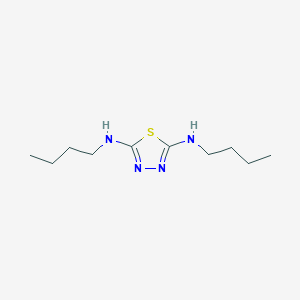

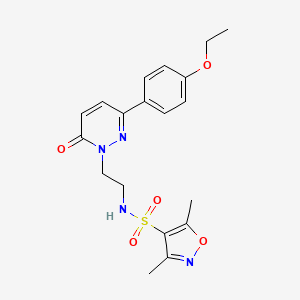

“Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate” is a complex organic compound. It contains a methoxyphenyl group, an amino group, a phenylsulfonyl group, and an acrylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the acrylate group suggests that this compound could exist in different geometric isomers .Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amino group (-NH2) can participate in acid-base reactions, and the acrylate group can undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the sulfonyl group (-SO2-) and the acrylate group (-COO-) could influence its solubility in different solvents .科学的研究の応用

Synthesis and Chemical Reactions

"Methyl (2Z)-3-[(4-methoxyphenyl)amino]-2-(phenylsulfonyl)acrylate" and its derivatives are utilized in the synthesis of complex organic molecules and polymers. For instance, vinyl phenyl sulfone derivatives, including those related to the specified compound, react with diphenyldiazomethane leading to the formation of pyrazolines. These pyrazolines can undergo further reactions to produce 3,3-diphenyl-3H-pyrazoles, showcasing the compound's utility in synthesizing heterocyclic structures with potential applications in materials science and medicinal chemistry (Vasin et al., 2015).

Polymer Chemistry

In the field of polymer chemistry, derivatives of "this compound" have been employed to modify the properties of polymers. For example, radiation-induced poly(vinyl alcohol)/acrylic acid hydrogels were modified through the condensation reaction with various amine compounds, including derivatives related to the specified compound, to enhance their thermal stability and introduce antibacterial and antifungal properties, suggesting applications in medical devices and tissue engineering (Aly et al., 2015).

Materials Science

In materials science, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, which are structurally related to the compound , have shown promising photochromic properties. These materials could be used in the development of advanced optical materials, including smart windows and photo-responsive coatings (Ortyl et al., 2002).

Environmental Applications

Furthermore, certain derivatives exhibit the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, facilitating their transfer from aqueous solutions to organic media. This characteristic suggests potential environmental applications, such as in the separation and purification of wastewater (Sawada et al., 2000).

作用機序

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

It’s possible that it could influence a variety of biochemical pathways depending on its targets .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown .

将来の方向性

特性

IUPAC Name |

methyl (Z)-2-(benzenesulfonyl)-3-(4-methoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-14-10-8-13(9-11-14)18-12-16(17(19)23-2)24(20,21)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b16-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKPNXOSWUEGGA-VBKFSLOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![3,4-dichloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2781368.png)

![3-{1-[2-(Thiophen-2-yl)acetyl]pyrrolidin-3-yl}imidazolidine-2,4-dione](/img/structure/B2781373.png)

![3-[1-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2781377.png)

![2-(4-fluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2781386.png)